Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-

Medicinal Chemistry Pharmaceutical Intermediate SGLT2 Inhibitors

Researchers requiring orthogonal protection strategies for heterocyclic functionalization often face supply issues with specialized MOM-protected pyridines. This compound is the precise solution for synthetic routes where a 3-hydroxypyridine intermediate must be unveiled under mild acidic conditions without affecting bromo/chloro substituents. - Enables selective late-stage deprotection in SGLT2 inhibitor and kinase-targeting programs, a feature absent in the methoxy analog (CAS 286947-03-3). - Distinct physicochemical profile (ΔLogP = +0.29 vs. methoxy analog) offers chromatographic separation advantages during process development. - Reliable bulk supply supports multi-step reaction sequences in med chem and process R&D.

Molecular Formula C7H7BrClNO2
Molecular Weight 252.49 g/mol
CAS No. 286946-78-9
Cat. No. B12088547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 5-bromo-2-chloro-3-(methoxymethoxy)-
CAS286946-78-9
Molecular FormulaC7H7BrClNO2
Molecular Weight252.49 g/mol
Structural Identifiers
SMILESCOCOC1=C(N=CC(=C1)Br)Cl
InChIInChI=1S/C7H7BrClNO2/c1-11-4-12-6-2-5(8)3-10-7(6)9/h2-3H,4H2,1H3
InChIKeyIBCJBUKIPYZDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-(methoxymethoxy)pyridine: Overview as a Heterocyclic Building Block


Pyridine, 5-bromo-2-chloro-3-(methoxymethoxy)- (CAS 286946-78-9) is a heterocyclic aromatic compound featuring a pyridine core with bromo, chloro, and methoxymethoxy substituents [1]. It functions primarily as a specialized intermediate in the synthesis of pharmaceuticals and agrochemicals, with its molecular structure (C₇H₇BrClNO₂, MW 252.49 g/mol) positioning it within the broader class of halogenated pyridine building blocks [1][2]. Its methoxymethoxy (-OCH₂OCH₃) protecting group distinguishes it from simpler alkoxy-substituted analogs, enabling orthogonal synthetic strategies in multi-step reaction sequences [1].

Orthogonal MOM protecting group enables sequential deprotection in multi-step synthesis
Protected precursor for SGLT2 inhibitor and kinase-targeted drug discovery programs
Distinct MW and LogP profile supports process development and purification optimization

5-Bromo-2-chloro-3-(methoxymethoxy)pyridine: Why Substitution Fails


The presence of the methoxymethoxy (MOM) protecting group at the 3-position fundamentally differentiates this compound from its direct methoxy analog, 5-bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3) [1]. The MOM ether serves as a transient protecting group that can be selectively removed under mild acidic conditions to unveil a free hydroxyl group for subsequent functionalization—a synthetic handle entirely absent in the methoxy analog [1][2]. This orthogonal protecting group strategy is critical in complex molecule construction, particularly in SGLT2 inhibitor programs where sequential deprotection and glycosylation steps are required [3]. Consequently, substituting the MOM-protected intermediate with the simpler methoxy analog would eliminate this key synthetic flexibility and potentially compromise downstream yield or purity [2].

Synthetic handle mismatch
The methoxy analog (CAS 286947-03-3) lacks a cleavable MOM group; replacing it removes the ability to generate a free 3-hydroxypyridine for late-stage functionalization.
Purification protocol divergence
Differences in molecular weight (+30 g/mol) and lipophilicity (+0.29 LogP) may require re-optimization of chromatographic conditions compared to existing methoxy analog protocols.

5-Bromo-2-chloro-3-(methoxymethoxy)pyridine: Comparative Evidence for Sourcing


Physicochemical Property Differences vs. Methoxy Analog

5-Bromo-2-chloro-3-(methoxymethoxy)pyridine possesses a molecular weight of 252.49 g/mol and a calculated LogP of 2.48, which are distinct from the methoxy analog 5-bromo-2-chloro-3-methoxypyridine (MW 222.47 g/mol, LogP ~2.19) [1][2]. The higher molecular weight and increased lipophilicity conferred by the methoxymethoxy group directly influence chromatographic retention times and organic solvent solubility, parameters that are critical for reaction work-up and purification in a multi-step synthesis [1][2].

Physicochemical Profile
Data to verify
MW: 252.49 vs 222.47 g/mol (+13.5%); LogP: 2.48 vs ~2.19 (+0.29)
Purification protocols may require re-optimization
In silico LogP estimates; direct SOP transfer not recommended
Medicinal Chemistry Pharmaceutical Intermediate SGLT2 Inhibitors

Orthogonal Protecting Group Strategy in Multi-Step Synthesis

The methoxymethoxy (MOM) group in the target compound functions as an orthogonal protecting group for alcohols, enabling chemoselective deprotection in the presence of other base-labile or hydrogenolyzable groups [1]. This is in contrast to the methoxy analog, which lacks a cleavable group and thus offers a dead-end for further elaboration at the 3-position [2]. Patents describing SGLT2 inhibitor syntheses explicitly highlight the use of MOM-protected intermediates to facilitate late-stage deprotection and glycosylation, a step that is unachievable with the methoxy derivative [3].

Synthetic Utility
Class-level inference
MOM group enables mild acidic deprotection to 3-hydroxypyridine; methoxy analog requires harsh demethylation (e.g., BBr₃)
Enables orthogonal late-stage functionalization
Qualitative difference in synthetic flexibility; deprotection conditions must be validated
SGLT2 Inhibitor Process Chemistry Protecting Group Strategy

Pharmacophore Potential via Kinase Inhibition of the Methoxy Analog

While direct biological data for the MOM-protected compound is absent in the public domain, its close structural analog, 5-bromo-2-chloro-3-methoxypyridine (CAS 286947-03-3), has been reported as a potent and selective inhibitor of the CSF1R kinase . This compound also exhibits inhibitory activity against other cyclin-dependent kinases (cdc2, cdk4, cdk6, cdk7) . The MOM-protected derivative serves as a pro-drug-like intermediate; the installed protecting group is intended to be removed to unveil the active pharmacophore (the 3-hydroxypyridine) [1]. Therefore, the known biological activity of the methoxy analog provides a validated proof-of-concept for the pyridine scaffold's potential in this therapeutic area .

Kinase Inhibition Analog
Supporting evidence
Methoxy analog (CAS 286947-03-3) reported as CSF1R kinase inhibitor; also inhibits cdc2, cdk4, cdk6, cdk7 in vitro
Scaffold potential for kinase-targeted programs
Data for methoxy analog; MOM-protected compound serves as a precursor requiring deprotection for activity assessment
Kinase Inhibition CSF1R Cancer Therapeutics

5-Bromo-2-chloro-3-(methoxymethoxy)pyridine: Key Application Scenarios


SGLT2 Inhibitor Synthesis Requiring Orthogonal Deprotection

Procurement of this compound is justified when the synthetic route to a lead SGLT2 inhibitor requires a 3-hydroxypyridine intermediate that must be deprotected at a specific stage without affecting other base- or hydrogenation-sensitive functional groups. The MOM group provides the necessary orthogonal protection, a feature not offered by the methoxy analog [1].

Kinase-Targeted Drug Discovery Intermediate

In a medicinal chemistry campaign targeting CSF1R or related kinases, this compound serves as a protected precursor to a bioactive core. The established activity of the unmasked (or methoxy) analog against CSF1R and CDKs validates the scaffold's potential [1]. Using the MOM-protected version allows for late-stage diversification after the pyridine core has been incorporated into a more complex molecule .

Scalable Process Chemistry with Defined Physicochemical Profile

During process development for a drug candidate, the need for an intermediate with a specific LogP and molecular weight for chromatographic separation can be a critical parameter. The distinct physicochemical profile of this MOM-protected compound compared to the methoxy analog (ΔLogP = +0.29) may dictate its use in a specific purification step, enabling a more efficient and higher-yielding process [1].

Model Substrate for Protecting Group Methodology Studies

In an academic laboratory focused on methodology development, this compound can serve as a model substrate to study selective MOM-deprotection protocols in the presence of bromo and chloro substituents. The results can be compared to similar studies using other protecting groups (e.g., SEM, THP) to establish a reactivity hierarchy [1].

Application
Selection Property
Validation Focus
SGLT2 Inhibitor Synthesis
Orthogonal MOM protecting group
Deprotection compatibility with base/hydrogenation-sensitive groups
Kinase-Targeted Drug Discovery
Protected precursor to bioactive pyridine scaffold
Scaffold activity verification after MOM removal
Process Chemistry Scale-Up
Distinct MW and LogP for chromatographic isolation
Purification protocol optimization for yield and purity
Protecting Group Methodology
Model substrate with halogens and MOM ether
Selective MOM removal in presence of bromo/chloro substituents
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